molecular formula C10H19NO5 B13189849 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid

2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid

Cat. No.: B13189849
M. Wt: 233.26 g/mol
InChI Key: URVWDRWNFWHAFN-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of BOC-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall sustainability of the process .

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid primarily involves the protection and deprotection of amines. The BOC group is added to amines under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of amines. Its versatility in various reaction conditions and applications in different fields of research and industry highlights its importance in synthetic chemistry .

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid

InChI

InChI=1S/C10H19NO5/c1-6(2)7(8(12)13)16-11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)

InChI Key

URVWDRWNFWHAFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)ONC(=O)OC(C)(C)C

Origin of Product

United States

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